N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide
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Overview
Description
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a chlorinated phenyl ring, a dimethylamino group, a cyclopropyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Chlorinated Phenyl Intermediate:
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl carbinol in the presence of a catalyst.
Pyridine Carboxamide Formation: The final step involves the coupling of the chlorinated phenyl intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the carboxamide moiety could form hydrogen bonds with enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-pyridinecarboxamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxylic acid: The carboxylic acid group may alter its solubility and reactivity compared to the carboxamide.
Uniqueness
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and binding interactions compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-22(2)11-13-10-14(7-8-16(13)19)21-18(23)15-4-3-9-20-17(15)12-5-6-12/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBXAQANWGQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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